ethyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(thiophen-2-ylformamido)methanethioyl]amino}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of ethyl 2-{[(thiophen-2-ylformamido)methanethioyl]amino}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters . Industrial production methods often utilize microwave irradiation and specific catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
Ethyl 2-{[(thiophen-2-ylformamido)methanethioyl]amino}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Ethyl 2-{[(thiophen-2-ylformamido)methanethioyl]amino}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate stands out due to its unique cyclohepta[b]thiophene structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20N2O3S3 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
ethyl 2-(thiophene-2-carbonylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3S3/c1-2-23-17(22)14-11-7-4-3-5-8-12(11)26-16(14)20-18(24)19-15(21)13-9-6-10-25-13/h6,9-10H,2-5,7-8H2,1H3,(H2,19,20,21,24) |
InChI Key |
MVHFFGBKJLCMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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